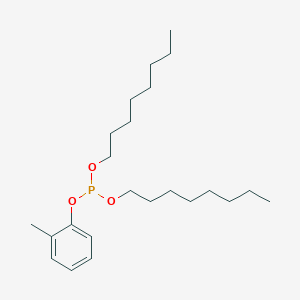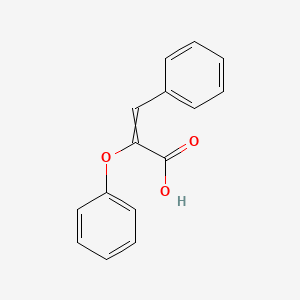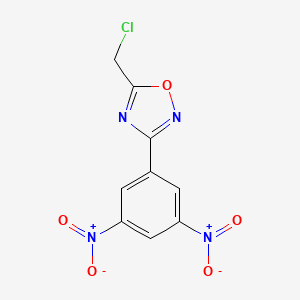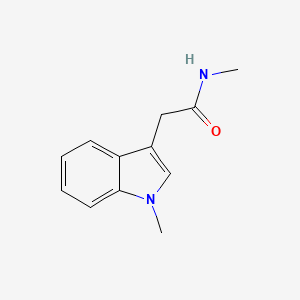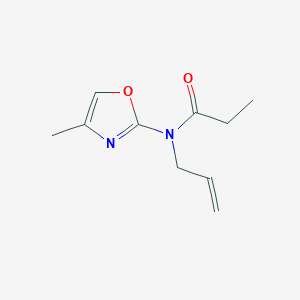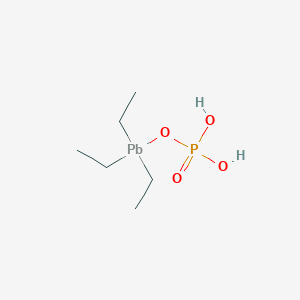
Lead, triethyl-, phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lead, triethyl-, phosphate is an organophosphorus compound with the chemical formula (C₂H₅)₃PO₄. It is a colorless liquid and is the triester of ethanol and phosphoric acid. This compound is known for its use as a flame retardant, plasticizer, and solvent in various industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Lead, triethyl-, phosphate can be synthesized through the reaction of phosphorus oxychloride with ethanol. The reaction is typically carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve cooling the mixture to below 10°C to control the exothermic nature of the reaction .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where phosphorus oxychloride is added to ethanol under controlled temperature conditions. The mixture is then stirred and allowed to react, followed by purification processes to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Lead, triethyl-, phosphate undergoes various chemical reactions, including:
Oxidation: It can be partially oxidized by oxidizing agents, leading to the formation of toxic phosphorus oxides.
Hydrolysis: It can be hydrolyzed by water, especially under acidic or basic conditions, to form ethanol and phosphoric acid.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Hydrolysis Conditions: Hydrolysis can occur under both acidic and basic conditions, with the use of catalysts such as hydrochloric acid or sodium hydroxide.
Major Products Formed
Oxidation: Phosphorus oxides and ethanol.
Reduction: Phosphine gas and ethanol.
Hydrolysis: Ethanol and phosphoric acid.
Wissenschaftliche Forschungsanwendungen
Lead, triethyl-, phosphate has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of lead, triethyl-, phosphate involves its ability to interact with various molecular targets and pathways. For example, it can act as a flame retardant by forming a protective char layer on the surface of materials, thereby preventing the spread of flames. In biological systems, it can inhibit enzyme activity by binding to the active sites of enzymes that catalyze phosphate transfer reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triethyl phosphate: Similar in structure but lacks the lead component.
Tetraethyl lead: Used as an anti-knock agent in gasoline but is highly toxic and environmentally hazardous.
Isopentenyl diphosphate: A biological molecule involved in the synthesis of isoprenoids such as cholesterol.
Uniqueness
Lead, triethyl-, phosphate is unique due to its combination of lead and phosphate groups, which imparts specific chemical properties such as high reactivity with oxidizing and reducing agents, and its ability to act as a flame retardant. Its applications in both industrial and scientific research settings highlight its versatility and importance .
Eigenschaften
CAS-Nummer |
56267-87-9 |
|---|---|
Molekularformel |
C6H17O4PPb |
Molekulargewicht |
391 g/mol |
IUPAC-Name |
triethylplumbyl dihydrogen phosphate |
InChI |
InChI=1S/3C2H5.H3O4P.Pb/c3*1-2;1-5(2,3)4;/h3*1H2,2H3;(H3,1,2,3,4);/q;;;;+1/p-1 |
InChI-Schlüssel |
QITKNUGABLGJGA-UHFFFAOYSA-M |
Kanonische SMILES |
CC[Pb](CC)(CC)OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




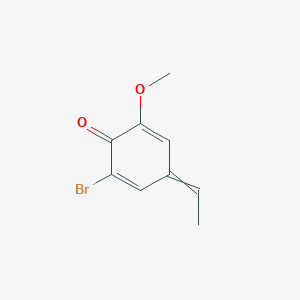
![1,3-Bis[dodecyl(methyl)amino]propan-2-ol](/img/structure/B14626876.png)
![2,2'-({[Di(prop-2-en-1-yl)amino]methyl}azanediyl)di(ethan-1-ol)](/img/structure/B14626878.png)
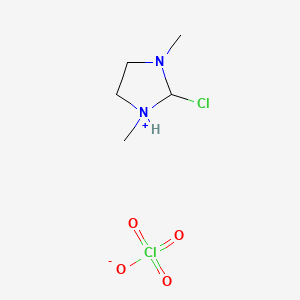

![{(2S,3R)-2-[(4-Methoxyphenyl)methyl]piperidin-3-yl}methanol](/img/structure/B14626892.png)
